molecular formula C15H20O5S B12320459 11-epi-Sulfocostunolide A

11-epi-Sulfocostunolide A

Cat. No.: B12320459
M. Wt: 312.4 g/mol
InChI Key: IDSMFDGIKYVJPL-UHFFFAOYSA-N
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Description

11-epi-Sulfocostunolide A is a sesquiterpene lactone with a unique sulfonic acid groupThis compound is known for its potent cytotoxic effects against tumor cells and its ability to inhibit bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-Sulfocostunolide A typically involves the catalytic hydrogenation of dehydrocostus lactone, followed by esterification with dibutyl phthalate . The reaction conditions often require the presence of NADPH and molecular oxygen, as the formation of the lactone ring is catalyzed by a cytochrome P450 enzyme .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as the expression of relevant enzymes in microbial systems, could also be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions: 11-epi-Sulfocostunolide A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reactions with nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as dihydrocostunolide and other sulfonated guaianolides .

Scientific Research Applications

11-epi-Sulfocostunolide A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-epi-Sulfocostunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit cell proliferation by inducing apoptosis in tumor cells. The compound’s sulfonic acid group plays a crucial role in its bioactivity, possibly by interacting with specific enzymes or receptors involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: 11-epi-Sulfocostunolide A is unique due to its specific sulfonic acid group, which enhances its solubility and bioactivity compared to other sesquiterpene lactones. This structural feature makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C15H20O5S

Molecular Weight

312.4 g/mol

IUPAC Name

(6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl)methanesulfonic acid

InChI

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)

InChI Key

IDSMFDGIKYVJPL-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O

Origin of Product

United States

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